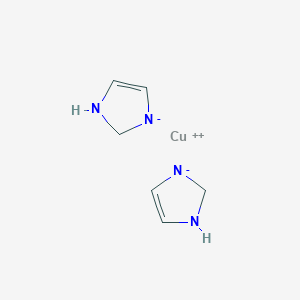

1H-Imidazole,copper salt

Description

Significance of Nitrogen Heterocycles in Coordination Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com Their importance in coordination chemistry is multifaceted. The nitrogen atom in these rings possesses a lone pair of electrons, making it an excellent sigma-donor and enabling it to bind to metal centers. numberanalytics.com This interaction is crucial for the formation of stable coordination complexes.

Furthermore, the electronic properties of nitrogen heterocycles can be tailored by the ring structure and the presence of substituents. numberanalytics.com This versatility allows for the fine-tuning of the reactivity and stability of the resulting metal complexes. numberanalytics.com Imidazole (B134444), a five-membered nitrogen heterocycle, is particularly noteworthy. It can act as a catalyst in various chemical reactions, such as facilitating the formation of amide bonds in peptide synthesis. numberanalytics.com The ability of nitrogen heterocycles to act as ligands is central to their role in creating multifunctional polymers and other advanced materials. msesupplies.comopenmedicinalchemistryjournal.com

Overview of Copper Coordination Compounds in Chemical Sciences

Copper is a readily available and abundant transition metal that forms a wide variety of coordination compounds. mdpi.comwikipedia.org It most commonly exists in the +1 (cuprous) and +2 (cupric) oxidation states, each with distinct coordination preferences and geometries. mdpi.comrsdjournal.org This redox versatility is a key feature of copper's rich coordination chemistry. mdpi.com

Copper coordination complexes are integral to numerous chemical and biological processes. wikipedia.org They have found applications as photosensitizers, catalysts, and components in energy conversion and storage systems. mdpi.com The properties of these complexes, including their electrochemical potentials and reactivity, are heavily influenced by the nature of the coordinating ligands. mdpi.com The interaction between copper ions and ligands like imidazole has been a subject of intense study, particularly in the context of modeling the active sites of copper-containing proteins. core.ac.uk

Rationale for Investigating 1H-Imidazole, Copper Salt and Derivatives

The investigation into "1H-Imidazole, copper salt" and its derivatives is driven by the promising combination of copper's versatile coordination chemistry and the unique properties of the imidazole ligand. The deprotonation of the imidazole ring to form an imidazolate anion creates a bridging ligand that can link multiple copper centers, leading to the formation of polynuclear complexes and coordination polymers. rsc.orgcmu.edu

These extended structures can exhibit interesting magnetic, thermal, and electrical properties. For instance, imidazolate-bridged copper(II) complexes have been shown to display antiferromagnetic or ferromagnetic interactions, depending on the specific structural arrangement. nih.govrsc.orgcdnsciencepub.com Furthermore, copper-imidazole frameworks are being explored for their catalytic activity in various organic reactions and as materials for supercapacitors and other electrochemical applications. core.ac.ukacs.orgresearchgate.net The ability to create materials with tailored properties through the self-assembly of copper ions and imidazole-based ligands makes this an active and promising area of research. cmu.edu

Detailed Research Findings on Copper-Imidazole Complexes

The study of copper-imidazole complexes has yielded a wealth of information regarding their synthesis, structure, and properties. These findings are crucial for understanding their potential applications in diverse fields.

Synthesis and Structural Characterization

The synthesis of copper-imidazole complexes can be achieved through various methods, often involving the reaction of a copper(II) salt with an imidazole-based ligand in a suitable solvent. mdpi.commdpi.com The resulting structures can range from simple mononuclear complexes to intricate polynuclear arrangements and coordination polymers. rsc.orgtandfonline.comrsc.org

For example, the reaction of copper(II) sulfate (B86663) with N-methylimidazole can lead to the formation of a coordination polymer, tetrakis-N-methylimidazole copper(II) sulfate. researchgate.net Similarly, the deprotonation of an imidazole moiety in a mononuclear copper(II) complex can trigger a self-assembly process, resulting in imidazolate-bridged polynuclear chains. rsc.orgcmu.edu

The structural diversity of these complexes is remarkable. They can form one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. rsc.orgtci-thaijo.org The coordination geometry around the copper(II) ion is often a distorted square-pyramidal or octahedral arrangement. rsc.orgmdpi.comresearchgate.net

| Compound Name | Dimensionality | Key Structural Features |

| Tetrakis-N-methylimidazole copper(II) sulfate | 1D Polymer | Sulfate anion acts as a bridging ligand connecting copper centers. |

| {Cu(L)(H2O)}n | 1D Polymer | Imidazolate bridge formed through deprotonation, leading to a linear chain. |

| [Cu(Br4tp)(Im)(H2O)] | 2D Sheet | Mixed ligands of tetrabromoterephthalate and imidazole create a binodal (3,4)-connected net. |

| {Mn(BIPNDI)32}∞ | 2D Sheet | A bis-imidazole ligand connects manganese centers to form two-dimensional coordination polymer sheets. |

| [Cu(tmen)(im)]X | 3D Framework | Trinuclear structure with a triangular skeleton and imidazolate bridges. |

Physicochemical Properties

The physicochemical properties of copper-imidazole complexes are intrinsically linked to their structural characteristics. These properties include their magnetic behavior, thermal stability, and electrical conductivity.

Magnetic Properties

The magnetic properties of polynuclear copper-imidazole complexes arise from the interactions between the unpaired electrons of the copper(II) ions, which are mediated by the bridging imidazolate ligands. nih.govrsc.org These interactions can be either antiferromagnetic (spins of adjacent copper ions align in opposite directions) or ferromagnetic (spins align in the same direction). nih.govresearchgate.netrsc.org

For instance, some imidazolate-bridged copper(II) chain compounds exhibit antiferromagnetic coupling, with the strength of the interaction depending on the geometry of the bridge. cmu.educdnsciencepub.com In contrast, certain dimeric copper(II) complexes with heteroaryl-imidazole ligands have shown ferromagnetic coupling. researchgate.net

Thermal Properties

The thermal stability of copper-imidazole complexes is an important consideration for their potential applications in materials science. Thermogravimetric analysis (TGA) is often used to determine the temperature at which these compounds begin to decompose. tci-thaijo.orgmdpi.com

For example, a copper(II) coordination polymer with mixed ligands of tetrabromoterephthalate and imidazole was found to be thermally stable up to 240 °C. tci-thaijo.org Another study on 2D copper-imidazolate framework nanosheets reported thermal stability up to 280 °C under air conditions. rsc.org The decomposition of these complexes often occurs in multiple steps, corresponding to the loss of water molecules, followed by the breakdown of the organic ligands. mdpi.com

Electrical and Electrochemical Properties

Copper-based nanomaterials, in general, are known for their excellent electrical conductivity. acs.org Copper-imidazole complexes, particularly in the form of coordination polymers or frameworks, are being investigated for their potential in electrochemical applications such as supercapacitors. researchgate.net

The incorporation of copper-imidazole metal-organic frameworks (MOFs) with conductive materials like activated carbon has been shown to enhance their specific capacitance. researchgate.net For instance, a Cu-1H-imidazole@Activated Carbon MOF composite exhibited a high specific capacitance, making it a promising electrode material for supercapacitors. researchgate.net The electrochemical behavior of these materials is also crucial for their application as electrocatalysts. rsc.org

Catalytic Activity

Copper-imidazole complexes have demonstrated significant catalytic activity in a variety of chemical reactions. This activity is often attributed to the ability of the copper center to cycle between different oxidation states and the role of the imidazole ligand in modulating the electronic and steric environment of the metal. core.ac.ukacs.org

These complexes have been shown to be effective catalysts for the oxidation of various organic substrates. core.ac.uk For example, bis(acetato)bis(imidazole)copper(II) was found to catalyze the aerobic oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). core.ac.uk In some cases, the catalytic cycle is believed to involve the formation of a copper-substrate intermediate. acs.orgnih.gov

Furthermore, copper-imidazole complexes have been utilized in polymerization reactions. researchgate.netacs.org For example, a copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine has been applied in copper-mediated polymerization catalysis. researchgate.net The catalytic efficiency of these complexes can be influenced by factors such as the nature of the imidazole derivative and the chelate ring size. acs.org

| Catalyst | Reaction Catalyzed | Key Finding |

| Bis(acetato)bis(imidazole)copper(II) | Aerobic oxidation of TMPD | The complex acts as an effective catalyst with the reaction rate being first order in both substrate and catalyst. |

| Copper(II) complexes with imidazole-containing ligands | Oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBC) and ortho-aminophenol (OAP) | Catalysts with imidazole-containing ligands and a six-membered chelate ring showed higher efficiency. |

| Cu(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine | Copper-mediated polymerization | The dimeric complex with ferromagnetic coupling demonstrated catalytic activity. |

| Copper-bis(imidazole) complexes | Catechol oxidation | Efficient reactivity requires the oxygenation of a Cu(I)-bis(imidazole) complex with a bound substrate. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14489-15-7 |

|---|---|

Molecular Formula |

C20H17N3Na2O8S2 |

Origin of Product |

United States |

Synthetic Methodologies for Copper Imidazole Coordination Compounds

Conventional Solution-Phase Synthesis Approaches

Solution-phase synthesis remains the most traditional and widely utilized method for the preparation of copper-imidazole coordination compounds. These methods typically involve the reaction of a copper salt with an imidazole-based ligand in a suitable solvent system. The choice of solvent, temperature, reaction time, and stoichiometry of the reactants can significantly influence the final product's structure and properties.

Hydrothermal Synthetic Routes

Hydrothermal synthesis is a powerful technique for the preparation of crystalline coordination compounds, including those of copper and imidazole (B134444). This method involves carrying out the synthesis in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent (usually water) and at elevated pressures. These conditions facilitate the dissolution of reactants and promote the growth of high-quality single crystals.

The reaction of copper(II) oxalate (B1200264) with imidazole in an aqueous solution under hydrothermal conditions can yield different products depending on the molar ratio of the reactants. For instance, two distinct copper(II) complexes, a linear trinuclear cluster [Cu₃(H₂O)₄(HIm)₄(μ-Im)₂(ox)₂] and a mononuclear complex Cu(HIm)₆, have been synthesized using this method. researchgate.net Similarly, hydrothermal methods have been employed to synthesize copper (imidazole) complexes like [Cu(im)₆]Cl₂·4H₂O and [Cu(im)₆]Cl₂·2H₂O. researchgate.net

Researchers have also successfully synthesized a two-dimensional layered imidazolium (B1220033) copper C60 material using a solvothermal method, which is a variation of the hydrothermal technique using an organic solvent. google.com This process involves mixing imidazole, C60, an aromatic compound, and cuprous oxide, followed by ultrasonication and heating in a sealed vessel. google.com Another example includes the hydrothermal synthesis of four different complexes based on 1H-imidazole-4,5-dicarboxylate or 1H-imidazole-2-carboxylate ligands, highlighting the versatility of this approach in creating diverse coordination structures.

| Reactants | Product | Synthesis Conditions | Reference |

| Cu(ox)(H₂O)₀.₅, Imidazole (HIm) | [Cu₃(H₂O)₄(HIm)₄(μ-Im)₂(ox)₂] or Cu(HIm)₆ | Aqueous solution, varying molar ratios | researchgate.net |

| Copper salt, Imidazole (im) | [Cu(im)₆]Cl₂·4H₂O or [Cu(im)₆]Cl₂·2H₂O | Hydrothermal method | researchgate.net |

| Imidazole, C₆₀, Aromatic compound, Cuprous oxide | [(Cuim)₂C₆₀]n | Solvothermal method, 160-180 °C, 48-72 h | google.com |

| Copper salt, 1H-imidazole-4,5-dicarboxylic acid or 1H-imidazole-2-carboxylic acid | Various complexes | Hydrothermal synthesis |

Precipitation-Based Synthesis

Precipitation is a straightforward and common method for the synthesis of copper-imidazole complexes. This technique involves mixing solutions of a soluble copper salt and an imidazole-based ligand, leading to the formation of an insoluble coordination compound that precipitates out of the solution. The simplicity and scalability of this method make it attractive for producing these materials in larger quantities.

A notable example is the one-step synthesis of a copper-imidazole-2-carboxaldehyde (Cu-ICA) material in an aqueous solution. nih.gov This facile process involves mixing an aqueous solution of CuSO₄·5H₂O with a solution of imidazole-2-carboxaldehyde at room temperature, resulting in the immediate formation of a pale brown suspension of the Cu-ICA complex. nih.gov Similarly, copper(II) complexes with tetrasubstituted imidazole derivatives have been prepared by adding a solution of Cu(OAc)₂·H₂O in hot DMF to a solution of the imidazole ligand, leading to the precipitation of the crude product upon cooling and addition to water. semanticscholar.org

The preparation of metal-organic frameworks (MOFs) based on copper and dicarboxy-functionalized imidazole has also been achieved through precipitation. ua.es In this case, dissolving copper(II) acetate (B1210297) and the corresponding ligand in water, followed by the addition of methanol, induces the precipitation of the desired MOF. ua.es

| Copper Salt | Imidazole Ligand | Solvent | Outcome | Reference |

| CuSO₄·5H₂O | Imidazole-2-carboxaldehyde | Water | Immediate precipitation of Cu-ICA | nih.gov |

| Cu(OAc)₂·H₂O | Tetrasubstituted imidazole derivatives | DMF | Precipitation upon cooling and addition to water | semanticscholar.org |

| Copper(II) acetate | Dicarboxy-functionalized imidazole | Water/Methanol | Precipitation of the MOF | ua.es |

Ligand-Exchange Reaction Pathways

Ligand-exchange reactions provide a versatile route to new copper-imidazole coordination compounds by substituting ligands on a pre-existing copper complex with imidazole or its derivatives. This method is particularly useful for fine-tuning the properties of the final complex by introducing specific imidazole-based ligands.

The synthesis of [Cu(DippImH)₂][OTf] is an example of a ligand-exchange reaction where the benzene (B151609) ligand in [(CF₃SO₃Cu)₂(C₆H₆)] is replaced by 1,3-bis(2,6-diisopropylphenyl)-imidazoline-2-imine (DippImH) in fluorobenzene. acs.org Another instance involves the synthesis of [Cu(DippImH)₂][BArF] through the reaction of [Cu(DippImH)₂][OTf] with NaBArF in dichloromethane, where the triflate anion is exchanged for the tetra[3,5-bis(trifluoromethyl)phenyl]borate anion. acs.org

Furthermore, two new cavitand-based imidazolyl ligands have been used to synthesize their corresponding copper(I) complexes, demonstrating the utility of this pathway in creating complexes with specific structural features. rsc.org

| Starting Copper Complex | Incoming Ligand | Product | Solvent | Reference |

| [(CF₃SO₃Cu)₂(C₆H₆)] | 1,3-bis(2,6-diisopropylphenyl)-imidazoline-2-imine | [Cu(DippImH)₂][OTf] | Fluorobenzene | acs.org |

| [Cu(DippImH)₂][OTf] | NaBArF | [Cu(DippImH)₂][BArF] | Dichloromethane | acs.org |

| Copper(I) source | Cavitand-based imidazolyl ligands | Copper(I) imidazole complexes | Not specified | rsc.org |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of copper-imidazole coordination compounds, this has led to the exploration of solvent-free techniques and mechanochemical protocols that reduce waste and energy consumption.

Solvent-Free Synthesis Techniques

Solvent-free synthesis offers a green alternative to traditional solution-based methods by eliminating the need for potentially harmful and wasteful solvents. These reactions are typically carried out by heating the solid reactants together until they melt and react.

A prime example is the melting-assisted solvent-free synthesis of tetra(imidazole)copper(II) nitrate (B79036). researchgate.net This method involves heating a mixture of the copper salt and imidazole, leading to the formation of the complex in the molten state. The elemental composition of the complex prepared by this solvent-free method was found to be similar to that of the complex prepared via precipitation in solution, demonstrating the efficacy of this green approach. researchgate.net Luminescent copper(I) coordination polymers with thiourea (B124793) derivatives have also been synthesized using solvent-free methods. unito.it

Mechanochemical Synthesis Protocols

Mechanochemistry involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This solvent-free or low-solvent approach can lead to the formation of novel materials with unique properties.

The synthesis of a copper-1H-imidazole metal-organic framework (Cu-I MOF) has been achieved via a simple chemical route under ultrasonication. rsc.org The use of ultrasonic irradiation provides the necessary energy to initiate the reaction between the copper source and the imidazole ligand, leading to the formation of the MOF. This method is not only cost-effective but also aligns with the principles of green chemistry by minimizing solvent usage and reaction times. Another example includes the synthesis of a Cu(II) complex with trichloroacetic acid and imidazole, which was achieved by simply grinding the homogenous mixture of the three components before dissolving them in water. researchgate.net

Ultrasound-Assisted Synthesis Methods

Ultrasound-assisted synthesis, a branch of sonochemistry, has emerged as a green and efficient technique for the preparation of copper-imidazole coordination compounds. This method utilizes the energy of ultrasonic waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in reaction rates, improved yields, and often, the formation of unique nanostructures.

A notable application of this technique is in the synthesis of copper-1H-imidazole metal-organic frameworks (MOFs). For instance, a Cu-I MOF was successfully synthesized via a simple chemical route under ultrasonication. This method offers considerable advantages over conventional protocols, including reduced reaction times and operational simplicity. The effect of ultrasound is validated by observing significant reductions in reaction time compared to traditional reflux methods.

The benefits of ultrasound assistance are not limited to MOF synthesis. The preparation of various imidazole derivatives that can act as ligands for copper has been shown to be more efficient under ultrasonic irradiation. These methods often lead to high yields in significantly shorter reaction times, sometimes in the order of minutes, compared to hours for conventional techniques.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Imidazole Derivatives

| Catalyst/System | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Fe₃O₄ MNPs | Ultrasound | 25-45 min | up to 97 |

| Fe₃O₄ MNPs | Conventional (Reflux) | 120-180 min | Lower |

| SBA-SO₃H | Ultrasound | 8 min | 94 |

| SBA-SO₃H | High-Speed Stirring | 4 h | 80 |

Copper-Catalyzed Synthetic Routes to Imidazoles and Their Complexes

Copper catalysts play a pivotal role in the synthesis of the imidazole ring itself, which can then coordinate with copper ions. These catalytic routes are valued for their efficiency, selectivity, and tolerance of various functional groups.

Cascade Annulation Reactions for Imidazole Formation

Copper-catalyzed cascade annulation provides a powerful strategy for the divergent synthesis of imidazoles from simple starting materials. A documented example involves a three-component reaction of α,β-unsaturated ketoximes, paraformaldehyde, and amines. nih.govacs.orgacs.org By carefully controlling the reaction conditions, such as the choice of copper salt, base, and solvent, it is possible to selectively produce imidazoles in moderate to good yields. nih.gov

The proposed mechanism for this transformation begins with the reaction of the ketoxime with a Cu(I) salt to generate an iminylcopper(II) intermediate. acs.org This intermediate then participates in a cascade of reactions involving the other two components, leading to the formation of the imidazole ring. acs.org This method is notable for its broad substrate scope and good functional group compatibility. nih.gov For instance, using CuBr as the catalyst with DABCO as the base in a THF/DMSO solvent mixture has been identified as optimal for imidazole synthesis. organic-chemistry.org

Cross-Cycloaddition Methodologies

A novel and atom-economical approach to synthesizing 1,4-disubstituted imidazoles is through the copper-catalyzed cross-cycloaddition of two different isocyanides. organic-chemistry.orgacs.orgacs.org This method avoids the high temperatures or strong bases often required in traditional imidazole syntheses. acs.org The reaction proceeds efficiently between arylisocyanides and other isocyanides, such as ethyl isocyanoacetate, in the presence of a copper catalyst like copper(I) oxide (Cu₂O) with a ligand like 1,10-phenanthroline. organic-chemistry.orgacs.org

The reaction is believed to proceed via the activation of an α-C-H bond of one isocyanide by the copper catalyst, forming an α-cuprioisocyanide intermediate. acs.orgacs.org This intermediate then undergoes a formal [3 + 2] cycloaddition with the second isocyanide (an arylisocyanide). acs.org Subsequent intramolecular attack and a 1,3-hydrogen shift lead to a cyclized intermediate, which is then protonated to yield the final 1,4-disubstituted imidazole product and regenerate the catalyst. acs.orgacs.org This methodology has demonstrated good to excellent yields across a range of substrates. organic-chemistry.org

Chan-Lam Coupling Reactions with Imidazole Derivatives

The Chan-Lam coupling reaction is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, particularly C–N bonds. rsc.org This reaction has been effectively applied to the N-arylation of 1H-imidazole and its derivatives using arylboronic acids. rsc.orgrsc.org An advantage of this approach is that it can often be performed under mild, base-free conditions at room temperature. rsc.org

In this reaction, a copper(II) catalyst, often tuned by N,O-bidentate ligands, facilitates the coupling between the N–H bond of the imidazole and the arylboronic acid. rsc.orgrsc.org The protocol is compatible with a wide array of functional groups on both the imidazole and the arylboronic acid, providing a direct and facile route to N-arylated imidazoles. rsc.orgrsc.org These products can serve as important ligands for creating more complex copper coordination compounds. nih.gov The Chan-Lam coupling offers an air-stable alternative to other cross-coupling methods like the Ullmann or Buchwald-Hartwig reactions for C-N bond formation. nih.gov

Table 2: Selected Examples of Chan-Lam Coupling of Imidazole with Arylboronic Acids

| Imidazole Derivative | Arylboronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|

| 1H-Imidazole | Phenylboronic acid | Cu(II) with N,O-bidentate ligand | High |

| 2-Nitroimidazole | Phenylboronic acid | Cu(II) with phenanthroline ligand | High |

| 1H-Imidazole | 4-Methoxyphenylboronic acid | [Cu(DMAP)₄I]I | Not specified |

Cyclocondensation Approaches

Copper-catalyzed multicomponent reactions provide an efficient means for the one-pot synthesis of multisubstituted imidazoles through cyclocondensation. A practical process has been developed for synthesizing 2,4,5-trisubstituted-imidazoles from an aldehyde, a 1,2-dicarbonyl compound (like benzoin (B196080) or benzil), and an ammonium (B1175870) salt (like ammonium acetate) as the nitrogen source. nih.govrsc.orgrsc.org

This method benefits from the use of a simple and inexpensive copper catalyst, such as copper(I) iodide (CuI), and can afford products in excellent yields (up to 95%) and short reaction times. nih.govrsc.org The reaction conditions can be optimized by screening various solvents and catalyst loadings. For example, using butanol as a solvent at reflux temperature has been shown to be highly effective, yielding the desired product in as little as 20 minutes. rsc.org The process is versatile, accommodating a wide range of substituted aldehydes and demonstrating the robustness of copper catalysis in constructing the imidazole core. nih.gov

Structural and Spectroscopic Characterization of Copper Imidazole Complexes

Advanced Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise three-dimensional structure of copper-imidazole complexes. Single-crystal and powder X-ray diffraction methods offer complementary information regarding the molecular geometry and bulk material properties.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Lattice Organization

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the exact molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms. Studies on various copper-imidazole complexes have revealed a diversity of coordination geometries and crystal lattices.

Copper(II) ions in these complexes commonly exhibit coordination numbers of four, five, or six, leading to distinct geometries such as square planar, square pyramidal, trigonal bipyramidal, or octahedral. For instance, some complexes feature a distorted octahedral geometry where the copper(II) ion is coordinated to two bidentate acrylate (B77674) anions and two unidentate imidazole (B134444) derivatives in either cis or trans positions. seejph.comseejph.com In other cases, a square pyramidal coordination is observed, with four nitrogen atoms from imidazole ligands forming the base and a chloride atom at the apex. researchgate.net

The crystal systems for these complexes are varied, with monoclinic and triclinic systems being frequently reported. seejph.comacs.orgresearchgate.net The arrangement of these complex units within the crystal lattice is stabilized by intermolecular forces, including hydrogen bonding and π-stacking interactions between the imidazole rings. acs.org

| Compound | Crystal System | Space Group | Coordination Geometry of Cu(II) | Key Structural Features |

|---|---|---|---|---|

| [CuCl2(4-pyim)] | Monoclinic | P21/n | Four-coordinate | Dimers formed via bridging chloride ions. acs.org |

| [CuCl(4-pyim)2]2Cl2(H2O)10 | Triclinic | P-1 | Five-coordinate (distorted square pyramidal/trigonal bipyramidal) | Extensive hydrogen bonding network. acs.org |

| [Cu(C16H13NO4)(C3H4N2)] | - | - | - | Features N—H⋯O, O—H⋯O and C—H⋯O hydrogen bonds. researchgate.net |

| [Cu(2-MeIm)2(acr)2] | Monoclinic | P21/c | Elongated octahedral | trans-positioned imidazole derivatives. seejph.comseejph.com |

| [Cu(II)(C3N2H4)4Cl]Cl | Monoclinic | P21/n | Square pyramidal | Four equatorial N atoms from imidazole ligands and one apical Cl atom. researchgate.net |

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray diffraction (PXRD) is a crucial technique for confirming the phase purity of bulk crystalline materials and for identifying the crystalline phases present. tsu.ru In the study of copper-imidazole complexes, PXRD patterns of synthesized materials are often compared with patterns simulated from single-crystal X-ray diffraction data. researchgate.net This comparison helps to verify that the bulk sample consists of the same crystalline phase as the single crystal used for detailed structural analysis. The diffraction peaks in the PXRD pattern are characteristic of the crystal lattice and can be used to identify the material. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical bonds and functional groups within copper-imidazole complexes. These techniques are particularly sensitive to changes in the vibrational modes of the imidazole ligand upon coordination to the copper ion.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand-Metal Coordination and Functional Groups

FTIR spectroscopy is widely used to probe the coordination environment of the imidazole ligand in copper complexes. The coordination of the imidazole ring to the copper ion through its nitrogen atom leads to noticeable shifts in the vibrational frequencies of the ring. For example, the C=N stretching vibration of the imidazole ring, typically observed around 1645 cm⁻¹, may shift to lower wavenumbers upon complexation. researchgate.net

The FTIR spectra of these complexes also show characteristic bands for other functional groups present in the ligands. For instance, bands in the regions of 3130–3175 cm⁻¹, 1570–1650 cm⁻¹, and 740–1300 cm⁻¹ can be assigned to combined vibrational modes of the imidazole ring. researchgate.net The presence of N-H stretching vibrations is indicated by bands around 3485.5 cm⁻¹. niscpr.res.in Furthermore, the appearance of new bands at lower frequencies, such as the band at 560 cm⁻¹, can be attributed to the formation of Cu-N bonds, confirming the coordination of the ligand to the metal center. rsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Observed Wavenumber (cm⁻¹) in Copper Complex | Assignment |

|---|---|---|---|

| N-H stretch | ~3485.5 niscpr.res.in | Shifts observed semanticscholar.org | Indicates involvement of NH group in bonding or environmental changes. |

| C=N stretch | ~1685.7 niscpr.res.in | ~1645 (shifts to lower wavenumbers) researchgate.net | Confirms coordination of imidazole nitrogen to Cu(II). |

| Imidazole Ring Vibrations | - | 3130–3175, 1570–1650, 740–1300 researchgate.net | Combined vibrational modes of the coordinated imidazole ring. |

| Cu-N stretch | - | ~285, 259, 229 | Direct evidence of metal-ligand bond formation. |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR for obtaining a "vibrational fingerprint" of copper-imidazole complexes. mdpi.com It is particularly useful for identifying the metal-coordination sites of the imidazole ring. The Raman spectra can provide information on the tautomeric form of the imidazole ring upon coordination. For instance, specific bands can indicate whether the Nτ–H or Nπ–H tautomer is present in the complex. wikipedia.org Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectra to provide a reliable assignment of the observed vibrational bands. wikipedia.org

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of copper-imidazole complexes. These techniques provide insights into the d-orbital splitting of the copper ion and the nature of electronic transitions within the complex.

The electronic absorption spectra of copper(II)-imidazole complexes are typically characterized by two main types of transitions: d-d transitions and charge-transfer (CT) transitions. The d-d transitions, which occur within the d-orbitals of the copper ion, are relatively weak and appear in the visible region of the spectrum. For example, an absorption band peak at 627 nm has been assigned to a d-d transition in a Cu(C₃N₂H₄)₄Cl₂ complex. researchgate.net

Ligand-to-metal charge transfer (LMCT) bands are generally more intense and are observed in the ultraviolet region. libretexts.org An LMCT band for the aforementioned complex was displayed at 292 nm. researchgate.net The formation of a pseudo-tetrahedral L₂·Cu²⁺ complex can lead to the appearance of an intense metal-to-ligand charge transfer (MLCT) band in the visible region. rsc.org

Some copper-imidazole complexes also exhibit luminescence. For instance, the Cu(C₃N₂H₄)₄Cl₂ complex shows an intense luminescence band at 397 nm, which is attributed to an LMCT transition. researchgate.net The fluorescence properties of these complexes can be influenced by the specific ligands and the coordination geometry.

| Compound | Absorption Maxima (λmax, nm) | Assignment | Emission Maxima (λem, nm) | Assignment |

|---|---|---|---|---|

| Cu(C3N2H4)4Cl2 | 627 researchgate.net | d-d transition researchgate.net | 397 researchgate.net | Ligand-to-Metal Charge Transfer (LMCT) researchgate.net |

| Cu(C3N2H4)4Cl2 | 292 researchgate.net | Ligand-to-Metal Charge Transfer (LMCT) researchgate.net | - | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of copper(II)-imidazole complexes. The absorption bands observed in the UV-Vis spectrum correspond to electronic transitions, primarily d-d transitions and ligand-to-metal charge transfer (LMCT) transitions, which are sensitive to the coordination geometry and the nature of the ligands surrounding the copper center.

The d-d transitions, which involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital, are typically observed in the visible region of the spectrum. The position and intensity of these bands provide valuable information about the geometry of the Cu(II) ion. For instance, many copper(II) complexes with imidazole derivatives exhibit a broad absorption band in the visible region, which is characteristic of the d-d transitions in a distorted octahedral or square-pyramidal geometry. In one study, a Cu(II) complex displayed a d-d transition at 627 nm, indicating a specific crystal field splitting energy. researchgate.net

In addition to d-d bands, more intense LMCT bands are often observed in the ultraviolet region. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based d-orbital. For example, a Cu(II)-imidazole complex showed an LMCT band at 292 nm. researchgate.net The presence and energy of these LMCT bands confirm the coordination of the imidazole ligand to the copper ion. uvt.ro For example, the reaction of Cu(L2)OH with H2O2 generates a hydroperoxo species, [Cu(L2)OOH]+, which displays a distinct peroxo π*σ → Cu charge-transfer transition at 365 nm with a molar absorptivity (ε) of 1300 M⁻¹ cm⁻¹. acs.orgacs.org A related alkylperoxo complex, [Cu(L2)OOtBu]+, shows a similar LMCT band at 395 nm (ε = 950 M⁻¹ cm⁻¹). acs.orgacs.org

The coordination environment significantly influences the spectral features. For example, complexes with the general formula [Cu(L2)X]ClO4, where X represents different axial ligands (Cl⁻, OH⁻, or N₃⁻), exhibit distorted trigonal bipyramidal geometries, which are characterized and differentiated by their UV-Vis absorption profiles. nih.gov

| Complex | λmax (nm) | ε (M-1cm-1) | Assignment | Reference |

|---|---|---|---|---|

| [Cu(C3N2H4)4Cl2] | 627 | Not Reported | d-d transition | researchgate.net |

| [Cu(C3N2H4)4Cl2] | 292 | Not Reported | LMCT | researchgate.net |

| [Cu(L2)OOH]+ | 365 | 1300 | Peroxo πσ → Cu LMCT | acs.orgacs.org |

| [Cu(L2)OOtBu]+ | 395 | 950 | Alkylperoxo πσ → Cu LMCT | acs.orgacs.org |

Fluorescence Spectroscopy for Luminescence Properties

Fluorescence spectroscopy provides insights into the emissive properties of materials. While many Cu(II) complexes are known to quench luminescence, certain copper-imidazole complexes exhibit fluorescence, often originating from ligand-centered transitions that are modulated by the copper ion. researchgate.net

The luminescence in these complexes is typically attributed to π→π* transitions within the imidazole ligand, with the emission properties being sensitive to the coordination environment. For instance, the complex [Cu(C3N2H4)4Cl2] displays its strongest luminescence emission peak at 397 nm when excited at 330 nm. This emission is assigned to a ligand charge transfer transition. researchgate.net The stability of the complex in aqueous solution and its consistent luminescence suggest potential applications in the development of Cu-based sensors. researchgate.net

Studies on newly synthesized imidazole-derived fluorescent sensors have demonstrated their ability to detect copper(II) ions in aqueous solutions. These sensors show a distinct electronic absorption band around 320 nm and a fluorescence band near 461 nm. The binding of Cu(II) leads to noticeable changes in both the absorption and fluorescence spectra, indicating the formation of a complex and providing a mechanism for sensing. seejph.com

| Complex/Sensor | Excitation λmax (nm) | Emission λmax (nm) | Assignment | Reference |

|---|---|---|---|---|

| [Cu(C3N2H4)4Cl2] | 330 | 397 | Ligand Charge Transfer (π→π*) | researchgate.net |

| TS Sensor with Cu(II) | ~320 | ~461 | Ligand-based fluorescence | seejph.com |

| AS Sensor with Cu(II) | ~320 | ~461 | Ligand-based fluorescence | seejph.com |

Magnetic Resonance Spectroscopy

Magnetic resonance techniques, including both Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR), are powerful tools for characterizing the structural and electronic features of copper-imidazole complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Spin States and Local Geometry

EPR spectroscopy is specifically used for studying paramagnetic species, such as Cu(II) complexes which have an unpaired electron (d⁹ configuration). The EPR spectrum provides detailed information about the electronic ground state and the local geometry around the copper ion. The key parameters extracted from an EPR spectrum are the g-tensor values (g|| and g⊥ for axial symmetry) and the copper hyperfine coupling constants (A|| and A⊥). ethz.ch

The relationship between g|| and g⊥ is indicative of the geometry. For complexes with an elongated octahedral or square-pyramidal geometry, the unpaired electron resides in the d(x²-y²) orbital, resulting in a 'usual' axial signal where g|| > g⊥ > 2.0023. researchgate.netresearchgate.net This is the most common scenario for Cu(II) complexes. Conversely, a compressed octahedral or trigonal-bipyramidal geometry often places the unpaired electron in the d(z²) orbital, leading to an 'inverse' spectrum where g⊥ > g|| ≈ 2.0023. researchgate.net

For example, the interaction of imidazole (Im) with [Cu(acac)₂] was studied using EPR. At low imidazole concentrations, a 5-coordinate [Cu(acac)₂Im] monoadduct is formed with axial spin Hamiltonian parameters (g|| = 2.307, g⊥ = 2.063; A|| = 472 MHz), confirming axial coordination. acs.org At higher concentrations, a [Cu(acac)₂Im₂] bis-adduct forms, and detailed hyperfine analysis revealed a trans-equatorial structure. acs.org Similarly, EPR studies of [Cu(L2)X]ClO4 complexes helped to characterize their distorted trigonal bipyramidal geometries in the solid state. nih.gov

| Complex | g|| | g⊥ | A|| (MHz) | Geometry/Ground State | Reference |

|---|---|---|---|---|---|

| [Cu(acac)2Im] | 2.307 | 2.063 | 472 | Axial (Elongated) | acs.org |

| Generic Elongated Octahedral | > g⊥ | > 2.0023 | Not Specified | dx²-y² | researchgate.net |

| Generic Trigonal Bipyramidal | ≈ 2.0023 | > g|| | Not Specified | dz² | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Ligand Characterization (prior to complexation or in diamagnetic complexes)

NMR spectroscopy is a primary technique for characterizing the structure of organic ligands like imidazole before they are complexed to a metal ion. For diamagnetic complexes, such as those of Cu(I), NMR can also provide valuable information about the complex in solution. However, for paramagnetic Cu(II) complexes, the unpaired electron causes significant broadening and shifting of NMR signals, often rendering the spectra uninterpretable for routine structural analysis. acs.orgnih.gov

In the characterization of the imidazole ligand itself, ¹H and ¹³C NMR spectra are used to confirm its synthesis and purity. For example, the ¹H NMR spectrum of a synthesized 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole ligand was used to verify its formation before its use in creating copper complexes. ijddr.in In studies of cobaloxime complexes, which are diamagnetic, the ¹³C NMR signals of imidazole ligands were observed to undergo a downfield shift upon complexation. The signals for C-2, C-4, and C-5 of the free imidazole ring resonate at specific chemical shifts (e.g., 138, 127, and 122 ppm, respectively), which are altered upon coordination to the cobalt center. niscpr.res.in

While direct NMR of Cu(II) complexes is challenging, the technique is indispensable for characterizing the free imidazole ligand, ensuring its identity and purity prior to the synthesis of the copper salt.

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-2 | 138 | niscpr.res.in |

| C-4 | 127 | niscpr.res.in |

| C-5 | 122 | niscpr.res.in |

Mass Spectrometry and Elemental Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the composition of newly synthesized complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing coordination complexes, allowing for the identification of the molecular ion and providing evidence of the complex's composition in solution.

In the study of copper-imidazole complexes, ESI-MS has been used to identify key species. For example, in the characterization of a stabilized Cu(II)-OOH species, a mass ion was detected at an m/z of 593.4, which corresponded to the [Cu(L2)OOH]⁺ ion, confirming its formation. acs.orgacs.orgnih.gov

It is important to note that the conditions within the ESI source can sometimes induce redox reactions. Several studies have reported the reduction of Cu(II) to Cu(I) during the ESI-MS analysis. researchgate.netnih.gov This phenomenon can complicate the interpretation of spectra, as signals corresponding to Cu(I) species may be observed even when the starting material is a Cu(II) complex. This reduction is thought to be a gas-phase process involving charge transfer between the metal complex and solvent molecules. researchgate.net Despite this potential complication, ESI-MS remains an invaluable tool for confirming the mass of copper-imidazole complexes.

| Complex Ion | Observed m/z | Reference |

|---|---|---|

| [Cu(L2)OOH]+ | 593.4 | acs.orgacs.orgnih.gov |

Elemental Microanalysis (CHN) for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of newly synthesized copper-imidazole complexes. The method involves the high-temperature combustion of a small, precisely weighed sample in a stream of oxygen. mq.edu.au This process converts the elemental carbon, hydrogen, and nitrogen into their gaseous oxides (CO₂, H₂O) and elemental nitrogen (N₂), respectively. mq.edu.au These combustion products are then separated and quantified using various detection methods, such as gas chromatography. mq.edu.au

The experimentally determined mass percentages are then compared with the theoretical values calculated from the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target compound and its purity. mq.edu.auijddr.in For instance, in the characterization of copper(II) complexes with tetrasubstituted imidazole derivatives, the experimentally found percentages for C, H, and N were in strong agreement with the calculated values, confirming the proposed molecular structures. researchgate.net

Below is a table showing representative data from the elemental analysis of a copper(II)-imidazole complex.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 63.23 | 63.38 |

| Hydrogen (H) | 4.68 | 4.70 |

| Nitrogen (N) | 4.34 | 4.36 |

| Data derived from a representative copper(II) complex with a tetrasubstituted imidazole ligand. researchgate.net |

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. For copper-imidazole salts, these methods are vital for assessing thermal stability, identifying phase transitions, and elucidating decomposition mechanisms. The two primary techniques used for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is particularly useful for determining the thermal stability of copper-imidazole complexes and for identifying the temperature ranges at which decomposition events occur. The resulting TGA curve plots mass percentage against temperature, with steps in the curve indicating mass loss. These losses can be correlated with the departure of volatile components such as water or solvent molecules, or with the decomposition of the imidazole ligands and counter-ions.

For example, the TGA of certain copper complexes reveals multi-step decomposition processes. orientjchem.org A typical analysis might show an initial weight loss at lower temperatures corresponding to the removal of lattice or coordinated water molecules, followed by subsequent, more significant mass losses at higher temperatures as the organic imidazole ligands decompose. orientjchem.org The final residual mass at the end of the experiment often corresponds to the formation of a stable metal oxide, such as copper(II) oxide. The temperature at which a significant (e.g., 5%) weight loss occurs is often defined as the thermal decomposition temperature (Td), providing a quantitative measure of the compound's stability. researchgate.net

The table below summarizes TGA data for a representative copper-ligand complex, illustrating a multi-stage decomposition pathway.

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| 25 - 100 | 3.65 | Loss of adsorbed/lattice water |

| 100 - 520 | 15.33 | Decomposition of organic ligand part 1 |

| 520 - 1000 | 26.00 | Decomposition of organic ligand part 2 |

| Data is illustrative of a multi-step decomposition process for a copper complex. orientjchem.org |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. unigoa.ac.in This technique detects thermal events such as melting, crystallization, and decomposition, which are associated with endothermic (heat absorbing) or exothermic (heat releasing) processes. mdpi.com

In the context of copper-imidazole salts, DSC curves provide complementary information to TGA. For many complexes, no endothermic melting peak is observed before decomposition, indicating that the compound decomposes before it melts. mdpi.com The decomposition process itself is typically observed as a pronounced exothermic peak on the DSC curve, signifying a release of energy as the complex breaks down into more stable components. orientjchem.orgmdpi.com The onset temperature of this exothermic event is another key indicator of the thermal stability of the material. mdpi.com By analyzing the peaks, researchers can understand the energetic nature of the decomposition process. For example, the DSC curve for a copper complex might show an endothermic event related to crystallization followed by an exothermic peak corresponding to the complex's breakdown at a higher temperature. orientjchem.org

Surface and Morphological Characterization (for advanced materials)

For copper-imidazole complexes that are prepared as or incorporated into advanced materials, such as metal-organic frameworks (MOFs) or nanoparticles, characterization of their surface topography and morphology is essential. Electron microscopy techniques are the primary tools for this purpose.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnification. It works by scanning a focused beam of electrons over a sample's surface, and the resulting interactions generate signals that are used to form an image. SEM provides detailed information about the size, shape, and surface texture of particles or crystals.

In the study of copper-imidazole materials, SEM has been used to characterize the morphology of synthesized particles. For instance, a copper-imidazole-2-carboxaldehyde (Cu-ICA) complex was shown via SEM to possess a regular rectangular structure with a particle width of approximately 400 nm. nih.gov Such analysis is critical for understanding how synthesis conditions affect the final form of the material, which in turn influences its properties and applications.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM and is used to investigate the internal structure of materials. In TEM, a beam of electrons is transmitted through an ultra-thin sample, and an image is formed from the electrons that pass through.

For advanced materials derived from copper and imidazole, such as magnetic nanoporous carbon composites produced by calcining a copper-doped zeolitic imidazolate framework, TEM is indispensable. researchgate.net TEM images can reveal features at the nanoscale, such as the distribution of copper/cobalt crystalline phases within a carbon matrix. researchgate.net Furthermore, high-resolution TEM can visualize the periodic lattice formation of the crystalline components and any coatings, such as a thin layer of carbon around the metal grains, providing profound insights into the material's composite structure. researchgate.net

Coordination Chemistry and Geometrical Aspects of Copper Imidazole Complexes

Diverse Coordination Geometries of Copper Centers

The d⁹ electronic configuration of the copper(II) ion makes it susceptible to Jahn-Teller distortions, leading to a variety of coordination geometries that deviate from perfect octahedral symmetry. These distortions, along with the steric and electronic properties of the imidazole-based ligands, dictate the final structure of the complex.

A prevalent coordination geometry for copper(II) ions in imidazole (B134444) complexes is the distorted octahedron. In this arrangement, the copper center is coordinated to six ligands, but the bond lengths and angles deviate from those of a regular octahedron. This distortion is often a consequence of the Jahn-Teller effect, which removes the orbital degeneracy and results in an elongation or, less commonly, a compression of the axial bonds.

For instance, in a series of copper(II) methacrylate (B99206) complexes with various imidazole derivatives, the majority of the compounds exhibit a distorted octahedral stereochemistry. nih.gov In the complex [Cu(2-EtIm)₂(Macr)₂]·H₂O, the copper(II) center is coordinated to two cis-positioned 2-ethylimidazole (B144533) ligands and two chelated methacrylate ions, resulting in a slightly distorted octahedral geometry. nih.gov Similarly, mononuclear copper(II) complexes with iminodiacetate (B1231623) and 2-methylimidazole (B133640), such as [Cu(ida)(2-mim)(H₂O)₂], feature a Cu(II) ion in a distorted octahedral N₂O₄ environment. mdpi.com The Jahn-Teller effect is also evident in the hexaaquacopper(II) ion, which displays an elongated octahedral configuration with distinct equatorial and axial water molecules. rsc.org

The degree of distortion can be influenced by the nature of the ligands. In complexes of the type Cu(trien)(diimine)₂, where 'trien' is triethylenetetramine (B94423) and 'diimine' is a substituted bipyridine or phenanthroline, single-crystal X-ray structures reveal a tetragonally distorted octahedral geometry around the Cu(II) center. rsc.org

Table 1: Examples of Copper-Imidazole Complexes with Distorted Octahedral Geometry

| Compound | Description | Key Structural Features |

|---|---|---|

[Cu(2-EtIm)₂(Macr)₂]·H₂O |

Copper(II) complex with 2-ethylimidazole and methacrylate. nih.gov | Slightly distorted octahedral geometry with cis-coordinated imidazole derivatives and chelated methacrylate ions. nih.gov |

[Cu(ida)(2-mim)(H₂O)₂] |

Copper(II) complex with iminodiacetate and 2-methylimidazole. mdpi.com | Distorted octahedral N₂O₄ environment with two water molecules, one 2-methylimidazole, and chelated iminodiacetate. mdpi.com |

[Cu(trien)(2,2'-bipyridine)](ClO₄)₂ |

Copper(II) complex with triethylenetetramine and 2,2'-bipyridine. rsc.org | Tetragonally distorted octahedral coordination geometry. rsc.org |

Square pyramidal geometry is another common coordination environment for copper(II) in imidazole complexes. This geometry can be considered as a derivative of the octahedron where one axial ligand is significantly elongated or removed entirely. In the complex [Cu(4-MeIm)₂(Macr)₂(H₂O)], the copper(II) ion is five-coordinated with a square-pyramidal geometry. The basal plane is defined by two carboxylato oxygen atoms and two nitrogen atoms from the 4-methylimidazole (B133652) ligands, with a water molecule occupying the apical position. nih.gov

Combined EXAFS and MXAN K-edge XAS analysis of the copper(II)-imidazole complex ion in an aqueous solution revealed a square pyramidal inner coordination sphere, [Cu(Im)₄Lₐₓ]²⁺. nih.gov This study identified four equatorial nitrogen atoms at a distance of approximately 2.0 Å from the copper center and an axial ligand at a longer distance. nih.gov

Distorted square planar geometries are also observed, often with a weak axial interaction. The complex Cu(PyBIm)(NO₃)(H₂O) is a four-coordinate, distorted square planar species. nih.gov The distortion from a perfect square planar arrangement can be significant, leading to a geometry described as tetrahedrally distorted square planar. bwise.kr The degree of this distortion can be quantified by the τ₄ index, where a value of 0 represents a perfect square planar geometry and 1 indicates a perfect tetrahedral geometry. researchgate.net

Table 2: Selected Bond Distances (Å) in a Square Pyramidal Copper-Imidazole Complex

| Bond | Distance (Å) | Method |

|---|---|---|

| Cu-N (equatorial) | 2.02 ± 0.01 | EXAFS nih.gov |

| Cu-N (equatorial) | 1.99 ± 0.03 | MXAN nih.gov |

| Cu-L (axial) | 2.12 ± 0.02 | EXAFS nih.gov |

| Cu-L (axial) | 2.14 ± 0.06 | MXAN nih.gov |

Trigonal bipyramidal geometry is less common for copper(II)-imidazole complexes but is observed with certain ligand systems. This geometry involves five-coordinate copper centers. For example, the complex Cu(PyBTh)₂(H₂O)₂, where PyBTh is 2-(2-pyridyl)benzothiazole, exhibits a distorted trigonal bipyramidal geometry with two PyBTh ligands and one water molecule coordinated to the copper ion. nih.gov

In a study of copper(II) complexes with a new bisamide functionalized imidazole tripod ligand, L2, the resulting complexes, [Cu(L2)X]ClO₄ (where X = Cl⁻, OH⁻, or N₃⁻), were found to have distorted trigonal bipyramidal geometries in the solid state. nih.gov The electrochemical reduction of copper(II) complexes often involves a change in coordination geometry, where a square pyramidal or trigonal bipyramidal structure in the Cu(II) state rearranges to a tetrahedral geometry upon reduction to Cu(I). ijcrcps.com

Ligand Binding Modes of 1H-Imidazole and its Derivatives

The versatility of imidazole and its derivatives as ligands stems from their ability to coordinate to metal ions in various ways. The coordination can occur through the pyridinic nitrogen atom of the imidazole ring, and the presence of substituent groups on the imidazole ring can lead to multidentate chelation.

The simplest binding mode of 1H-imidazole is as a monodentate ligand, where it coordinates to the copper center through its imine nitrogen atom. wikipedia.org This is observed in numerous copper(II) complexes. For example, in the series of copper(II) methacrylate complexes with 2-methylimidazole, 4-methylimidazole, 2-ethylimidazole, and 2-isopropylimidazole, the imidazole derivatives act as unidentate ligands. nih.govmdpi.com Similarly, in the complex [Cu(ida)(2-mim)(H₂O)₂], the 2-methylimidazole ligand is coordinated in a monodentate fashion. mdpi.com The formation of zeolitic imidazolate frameworks (ZIFs) is also based on the coordination of imidazolate linkers to metal ions, where the imidazole moiety acts as a bridging ligand connecting the metal centers.

The introduction of substituent groups on the imidazole ring that contain additional donor atoms allows for the formation of chelate rings, leading to bidentate or tridentate coordination. This chelation enhances the stability of the resulting copper complexes.

Azoimidazoles containing a hydroxyl group can act as chelating agents, forming stable complexes with copper(II). nih.gov In these cases, coordination can occur through the imidazole nitrogen and the oxygen atom of the hydroxyl group. Tripodal bis(imidazole)-based ligands have been synthesized to chelate copper(II) ions. For instance, the ligand [bis-(1H-imidazol-2-yl)-methyl]-pyridin-2-ylmethyl-amine (L1) can act as a chelating agent, forming dinuclear copper(II) units. researchgate.netrsc.org In another example, the ligand iminodiacetic acid (ida) acts as a tridentate ligand, coordinating to the copper ion through its two carboxylate oxygen atoms and one nitrogen atom. mdpi.com

The development of selective copper(II) chelators for potential therapeutic applications has led to the design of molecules capable of tridentate coordination. For example, a derivative of the PP-BIM series of compounds was designed to establish a tridentate (N,O,O) coordination to the copper ion, involving a carbonyl oxygen atom, which resulted in a highly stable complex. nih.gov

Influence of Anions and Co-ligands on Coordination Environment

The coordination environment of copper ions in complexes with 1H-Imidazole is highly adaptable and significantly influenced by the nature of the anions and any co-ligands present in the coordination sphere. These components can dictate the ultimate geometry of the complex, ranging from four-coordinate square planar to five-coordinate square pyramidal or trigonal bipyramidal, and up to six-coordinate octahedral structures.

Anions can act as simple charge-balancing counterions, residing outside the primary coordination sphere, or they can directly coordinate to the copper center. The coordinating ability of the anion is a critical factor. For instance, weakly coordinating anions like hexafluoroarsenate (B1215188) (AsF₆⁻) are less likely to bind to the copper ion, facilitating the coordination of a larger number of imidazole ligands. uky.edu This is observed in the complex Cu(imH)₅₂·H₂O, where the copper atom is five-coordinate with a distorted square-pyramidal geometry, surrounded by five imidazole ligands. uky.edu In contrast, anions with stronger ligating capabilities, such as chloride (Cl⁻) or nitrate (B79036) (NO₃⁻), often participate directly in the coordination. In the complex Cu(PyBIm)(NO₃)(H₂O), a nitrate ion is bound to the Cu(II) center, contributing to a four-coordinate, distorted square planar geometry. nih.gov

The interplay between the imidazole ligand, the anion, and any co-ligands determines the final structure, showcasing the versatility of copper-imidazole coordination chemistry.

| Complex Formula | Anion/Co-ligand | Influence on Coordination | Resulting Geometry |

|---|---|---|---|

| Cu(imH)₅₂·H₂O | AsF₆⁻ (anion), H₂O (co-ligand) | Weakly coordinating anion allows for five imidazole ligands to bind. | Distorted Square Pyramidal uky.edu |

| Cu(PyBIm)(NO₃)(H₂O) | NO₃⁻ (anion), H₂O (co-ligand) | One nitrate and one water molecule directly coordinate to the copper center. | Distorted Square Planar nih.gov |

| [Cu(2-MeIm)₂(Macr)₂] | Methacrylate (Macr) (anion) | Two chelating methacrylate anions coordinate, creating an O₄N₂ environment. | Distorted Octahedral nih.govmdpi.com |

| [CuCl(4-pyim)₂]₂Cl₂(H₂O)₁₀ | Cl⁻ (anion), H₂O (co-ligand) | Chloride coordinates directly; numerous water molecules stabilize the crystal lattice. | Distorted Trigonal Bipyramidal/Square Pyramidal nsf.gov |

Hydrogen Bonding Networks and Supramolecular Interactions in Crystal Structures

The crystal structures of copper-imidazole complexes are frequently stabilized by extensive networks of non-covalent interactions, primarily hydrogen bonds and π-π stacking. These interactions guide the assembly of individual complex units into higher-dimensional supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. mdpi.com

The imidazole ligand itself is a key participant in these interactions. The N-H group of the imidazole ring is an effective hydrogen bond donor, readily interacting with anionic ligands (e.g., Cl⁻, O atoms from carboxylates) or solvent molecules. nsf.govresearchgate.net For example, in the complex [Cu(im)₆]Cl₂·4H₂O, the [Cu(im)₆]²⁺ cations and chloride anions are arranged in an alternating fashion, linked by N-H···Cl hydrogen bonds. researchgate.net Similarly, in complexes involving methacrylate, mononuclear units interact through hydrogen bonds established between the uncoordinated nitrogen of an imidazole ring and oxygen atoms from the carboxylate ligands of an adjacent unit, forming supramolecular chains. mdpi.com

Besides the primary N-H donor, C-H groups on the imidazole ring can also act as weaker hydrogen bond donors, forming C-H···Cl or C-H···O interactions that further stabilize the crystal packing. mdpi.com In chloridotetrakis(imidazole)copper(II) chloride, both N-H···Cl and C-H···Cl interactions contribute to a connected three-dimensional network. mdpi.com

| Complex System | Type of Interaction | Description | Resulting Supramolecular Structure |

|---|---|---|---|

| [Cu(im)₆]Cl₂·4H₂O | N-H···Cl Hydrogen Bonding | The N-H group of the imidazole ligand donates a hydrogen bond to the chloride counterion. | Alternating array of cations and anions. researchgate.net |

| Copper(II) methacrylate with 2-methylimidazole | N···H-O Hydrogen Bonding | Uncoordinated imidazole nitrogen acts as an acceptor for a hydrogen bond from a coordinated oxygen atom of a methacrylate ligand on an adjacent molecule. | Supramolecular chains. mdpi.com |

| [Cu(II)(C₃N₂H₄)₄Cl]Cl | N-H···Cl and C-H···Cl Hydrogen Bonding | Both N-H and C-H groups on the imidazole rings form hydrogen bonds with chloride ions. | 3D Network. mdpi.com |

| [Cu(II)(C₃N₂H₄)₄Cl]Cl | π-π Stacking | Interactions between the aromatic rings of neighboring imidazole ligands. | Contributes to the overall 3D framework. mdpi.com |

| Complexes with 4-(2'-pyridyl)imidazole | Hydrogen Bonding and π-π Stacking | Extensive hydrogen bonding network involving water molecules, chloride ions, and ligand nitrogen atoms, alongside π-stacking of the 4-pyim rings. | Complex 3D structure. nsf.gov |

Jahn-Teller Distortion in Copper(II) Imidazole Complexes

In copper(II)-imidazole complexes, this distortion most commonly manifests as a tetragonal elongation, where the two axial bonds are significantly longer than the four equatorial bonds. libretexts.org This is often described as a [4+2] coordination pattern. For instance, in an analysis of the hexaaquacopper(II) ion, the two axial Cu-O distances are found to be around 2.38 Å, while the four equatorial Cu-O distances are much shorter, at approximately 1.95 Å. libretexts.org This principle extends to complexes with imidazole ligands. In a study of copper(II) methacrylate complexes with imidazole derivatives that form distorted octahedral geometries, the Cu-O distances can vary significantly, with some bonds being as short as 1.97 Å and others extending to 2.67 Å, illustrating the axial elongation. nih.gov

| Complex/Ion | Coordination Geometry | Equatorial Bond Lengths (Å) | Axial Bond Lengths (Å) | Observation |

|---|---|---|---|---|

| [Cu(OH₂)₆]²⁺ | Distorted Octahedral | ~1.95 (Cu-O) libretexts.org | ~2.38 (Cu-O) libretexts.org | Classic example of tetragonal elongation due to the Jahn-Teller effect. |

| [Cu(2-MeIm)₂(Macr)₂] | Distorted Octahedral | 1.971 (Cu-O) / 1.989 (Cu-N) nih.gov | 2.671 (Cu-O) nih.gov | Significant elongation of one pair of Cu-O bonds demonstrates the distortion. |

| Aqueous [Cu(Im)₄Lₐₓ]²⁺ | Square Pyramidal | 1.99 - 2.02 (Cu-N) nih.gov | 2.12 - 2.14 (Cu-Lₐₓ) nih.gov | The structure in solution is an axially elongated square pyramid, consistent with Jahn-Teller principles. |

Theoretical and Computational Studies of 1h Imidazole, Copper Salt Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal computational method for studying the properties of transition metal complexes, including those of copper with imidazole-based ligands. DFT calculations balance computational cost and accuracy, making them well-suited for the detailed analysis of these systems.

A fundamental application of DFT in the study of copper-imidazole complexes is the determination of their most stable three-dimensional structures through geometry optimization. This process computationally explores the potential energy surface of the molecule to find the arrangement of atoms that corresponds to a minimum energy.

For instance, in a study of a dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II) complex, DFT calculations at the B3LYP level were used to obtain an optimized geometry. The results were then compared with experimental data from single-crystal X-ray crystallography, showing good agreement. researchgate.net The theoretically optimized structure confirmed the seesaw coordination geometry around the copper(II) ion, which is coordinated by two nitrogen atoms from the imidazole (B134444) rings and two chloride anions. researchgate.net

Discrepancies between the calculated and experimental values, though generally small, can provide further insight. In the aforementioned study, the optimized structure showed slightly longer mean Cu–Cl and Cu–N bond lengths compared to the experimental values. researchgate.net Such differences can often be attributed to crystal packing effects in the solid state, which are not typically accounted for in gas-phase DFT calculations.

The following table presents a comparison of selected experimental and DFT-optimized geometrical parameters for the dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II) complex.

| Parameter | Experimental Value (Å or °) | DFT Optimized Value (Å or °) |

| Cu–Cl1 Bond Length | 2.2600 | 2.303 |

| Cu–Cl2 Bond Length | 2.2434 | 2.286 |

| Cu–N1 Bond Length | 1.954 | 2.043 |

| Cu–N2 Bond Length | 1.948 | 2.037 |

| Cl1–Cu–Cl2 Angle | 139.87 | 153.29 |

| N1–Cu–N2 Angle | 148.81 | 155.13 |

| Dihedral Angle between Imidazole Rings | 44.0 | 33.03 |

Data sourced from a study on dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II). researchgate.net

DFT calculations also provide a detailed picture of the electronic structure of these complexes. Analysis of the molecular orbitals can reveal the nature of the metal-ligand bonding and how electrons are distributed throughout the molecule. nih.gov For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding the electronic properties and reactivity.

The energy difference between the HOMO and the LUMO, often referred to as the HOMO-LUMO gap (ΔE), is a key parameter derived from electronic structure calculations. irjweb.com This energy gap is a descriptor of the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap indicates that the molecule is more prone to chemical reactions. irjweb.comnih.gov

In the context of copper-imidazole complexes, the HOMO-LUMO gap can explain the charge transfer interactions that occur within the molecule. irjweb.comresearchgate.net For example, a study on an imidazole derivative found that its HOMO-LUMO energy gap of 4.4871 eV reflects its chemical reactivity. irjweb.com The analysis of these frontier orbitals is essential for predicting how a complex will interact with other molecules, which is particularly relevant in areas like catalysis and materials science. nih.govirjweb.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron. irjweb.com

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Imidazole Derivative (1A) | -6.2967 | -1.8096 | 4.4871 |

| Rhenium Complex (R1) | -6.6393 | -2.5832 | 4.0561 |

| Rhenium Complex (R5) | -6.5427 | -2.8455 | 3.6972 |

This table presents representative HOMO, LUMO, and energy gap values from computational studies on imidazole-related systems to illustrate the concept. irjweb.comnih.gov

Computational methods, particularly Time-Dependent DFT (TD-DFT), are valuable for predicting and interpreting spectroscopic data. For copper(II) complexes, which are paramagnetic, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful experimental technique. DFT calculations can be employed to predict EPR parameters, such as g-values and hyperfine coupling constants. nih.gov A study on Cu(II) diethylenetriamine (B155796) imidazole complexes demonstrated that DFT calculations, especially when using the B3LYP functional combined with a solvent model, can yield EPR parameters that are in good agreement with experimental values. nih.gov These calculations can also investigate how the orientation of the imidazole ligand affects the EPR spectrum. nih.gov

Similarly, TD-DFT can be used to simulate UV-Vis electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, researchers can assign the absorption bands observed in experimental spectra. For the dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II) complex, TD-DFT computations indicated that the electronic transitions were primarily associated with the β-spin molecular orbitals. researchgate.net

Quantum Chemical Calculations for Bonding Analysis

Beyond DFT, other quantum chemical methods can be employed to perform a more in-depth analysis of the chemical bonding in copper-imidazole systems. For instance, the Natural Bond Orbital (NBO) analysis can provide insights into charge transfer and intermolecular interactions. researchgate.net

Calculations of bond dissociation energies (BDEs) offer a quantitative measure of the strength of the bonds within the complex. Theoretical BDEs can be determined from single-point energy calculations at a high level of theory. rsc.org For Cu+(imidazole)x complexes (where x = 1–4), DFT was used to calculate the sequential bond dissociation energies, which were then compared to experimental data. rsc.org This comparison revealed excellent agreement for x = 1, 2, and 4, though theory was found to underestimate the binding strength for the x = 3 complex. rsc.org Such studies help to elucidate the interplay of factors like ion solvation, hydrogen bonding, and ligand-ligand repulsion in determining the stability of the complexes. rsc.org

Mulliken population analysis is another tool used to investigate the distribution of electronic charge among the atoms in a molecule, which is directly related to the nature of the chemical bonds. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving copper-imidazole complexes. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energy barriers. This provides a step-by-step understanding of how reactants are converted into products.

For example, DFT calculations have been used to investigate the stereoselective copper-mediated hydroxylation of intramolecular C-H bonds. nih.gov Such studies can unravel the roles of key intermediates, such as peroxo and bis(μ-oxo) copper species, in the reaction pathway. nih.gov By comparing the activation barriers for different substrates, computational modeling can explain experimental observations, such as why some C-H bonds are reactive while others are not. nih.gov In the synthesis of imidazole derivatives, which can be catalyzed by Cu(II) complexes, computational modeling could be used to optimize reaction conditions and understand the catalytic cycle. nih.gov

Molecular Dynamics Simulations (if applicable for solution behavior or larger systems)

While quantum mechanical methods are excellent for studying the detailed electronic structure of individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of these complexes in solution or as part of larger biological systems over time. MD simulations use classical mechanics to model the movements of atoms and molecules.

For metal-imidazole complexes, MD simulations can provide insights into their solvation and dynamics in aqueous environments. nih.govacs.org These simulations can help to understand how the complex interacts with solvent molecules and other ions in solution. acs.org For example, MD simulations have been used to develop and validate force field parameters for metal ions, including copper, coordinated to imidazole. acs.org These parameters are crucial for accurately simulating the behavior of metalloproteins where histidine (which contains an imidazole side chain) coordinates to a metal center. nih.gov

Catalytic Applications of Copper Imidazole Complexes

Oxidation Reactions Catalysis

The ability of copper to cycle between different oxidation states (Cu(I), Cu(II), and Cu(III)) is central to its catalytic activity in oxidation reactions. Imidazole (B134444) ligands play a crucial role in stabilizing these various oxidation states and facilitating electron transfer processes.

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Copper-imidazole complexes have been successfully employed as catalysts for this reaction, utilizing molecular oxygen from the air as a green and sustainable oxidant. nih.govresearchgate.net

One notable system involves a tetradentate copper(II) complex incorporating an N-methyl imidazole moiety. rsc.org This complex, in the presence of a nitroxyl (B88944) radical initiator like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), efficiently catalyzes the aerobic oxidation of benzylic alcohols to their corresponding aldehydes with yields up to 99% within four hours under ambient conditions. rsc.org The catalytic turnover is enhanced by the addition of external N-methyl imidazole. rsc.org

Another effective catalytic system utilizes in situ generated Cu-NHC-TEMPO (NHC = N-heterocyclic carbene) complexes, formed from the reaction of imidazolium (B1220033) salts bearing TEMPO groups with copper powder. nih.gov This system demonstrates high efficiency in the aerobic oxidation of a variety of primary alcohols to aldehydes, highlighting the versatility of imidazole-based ligands in designing effective copper catalysts. nih.gov The general mechanism for these copper/TEMPO systems involves the oxidation of the Cu(I) species to a Cu(II)-hydroxide by oxygen, which then, along with TEMPO, oxidizes the alcohol to the aldehyde. acs.org

Table 1: Copper-Imidazole Catalyzed Aerobic Oxidation of Benzylic Alcohols

| Entry | Substrate | Catalyst System | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | [L3-Cu]2+/TEMPO/NMI | 4 | 99 |

| 2 | 4-Methylbenzyl alcohol | [L3-Cu]2+/TEMPO/NMI | 4 | 98 |

| 3 | 4-Methoxybenzyl alcohol | [L3-Cu]2+/TEMPO/NMI | 4 | 97 |

| 4 | 4-Chlorobenzyl alcohol | [L3-Cu]2+/TEMPO/NMI | 4 | 96 |

Data sourced from Dalton Transactions. rsc.org